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Cbz-NH-peg1-CH2CH2cooh

Cat. No.: B8096331
M. Wt: 267.28 g/mol
InChI Key: CRNWVZCUBIJZEC-UHFFFAOYSA-N
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Description

Significance of Protected Bifunctional Linkers in Molecular Design and Synthesis

Protected bifunctional linkers are molecules that possess two different reactive functional groups, with at least one being temporarily "protected" or "masked" to prevent it from reacting prematurely. This strategy is crucial in complex chemical syntheses where specific, sequential reactions are required. By controlling which end of the linker reacts, chemists can construct elaborate molecular architectures with high precision. This level of control is paramount in fields like drug delivery, where the linker connects a targeting molecule (like an antibody) to a therapeutic agent. polymerfactory.com The linker must be stable in the bloodstream but release the drug under specific conditions within the target cell. The use of bifunctional linkers with orthogonal reactivity (where each functional group reacts under different conditions) allows for the attachment of diverse molecules, such as those containing amines, alcohols, or those suitable for "click" chemistry reactions. rsc.org

The Role of Carbobenzyloxy (Cbz) Protecting Group Strategies in Amino-Polyethylene Glycol Functionalization

The carbobenzyloxy (Cbz or Z) group is a well-established protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group revolutionized the field by enabling the controlled synthesis of oligopeptides. total-synthesis.com

In the context of amino-polyethylene glycol (PEG) functionalization, the Cbz group serves to protect an amine group on the PEG linker. axispharm.com This protection is vital as it allows chemists to selectively perform reactions on other parts of the molecule without affecting the amine. The Cbz group is stable under a variety of conditions, including basic and acidic environments, making it compatible with a wide range of subsequent chemical modifications. total-synthesis.com For instance, a Cbz-protected amino-PEG linker with a free carboxylic acid at the other end can be coupled with an amine-containing molecule. biochempeg.com The Cbz group can later be removed under specific conditions, typically through hydrogenolysis, to reveal the free amine for further conjugation. total-synthesis.comorganic-chemistry.org This strategy is essential for creating well-defined bioconjugates. axispharm.com

Evolution of Monodispersed Polyethylene (B3416737) Glycol Spacers in Precision Chemical Synthesis

The development of monodispersed PEG spacers, which consist of a single, precisely defined number of PEG units, has been a significant advancement in chemical synthesis. qyaobio.com Unlike traditional polydisperse PEGs which have a range of molecular weights, monodisperse PEGs allow for the creation of highly uniform and well-defined conjugates. sigmaaldrich.com This precision is particularly critical in the development of therapeutics like antibody-drug conjugates (ADCs), where the exact length and composition of the linker can significantly impact the efficacy and safety of the drug. sigmaaldrich.comjenkemusa.com

Monodisperse PEG linkers enhance the water solubility and biocompatibility of the final conjugate while providing a flexible spacer that can reduce steric hindrance between the conjugated molecules. jenkemusa.combiochempeg.com The defined length of these spacers is crucial for optimizing the pharmacokinetic properties of a drug, improving its stability, and controlling its release profile. qyaobio.comsigmaaldrich.com The use of these precise linkers has become a key factor in the development of advanced therapeutic peptides and other bioconjugates. qyaobio.com

Contextualizing Cbz-NH-peg1-CH2CH2cooh within the Landscape of Advanced Linker Design

This compound (also known as 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid) is a prime example of an advanced, protected bifunctional linker that incorporates the design principles discussed above. sigmaaldrich.comcymitquimica.com

This molecule features:

A monodispersed PEG1 spacer : This short, single ethylene (B1197577) glycol unit provides a defined and flexible spacer. chemsrc.comtargetmol.com

A Cbz-protected amine group : The carbobenzyloxy group at one end of the molecule masks the amine, allowing for selective reactions at the other terminus. axispharm.comcymitquimica.com This protection is stable under various conditions but can be removed when needed. total-synthesis.com

A terminal carboxylic acid group : This functional group at the opposite end is available for coupling reactions, typically with amine-containing molecules, to form stable amide bonds. biochempeg.com

This specific combination of features makes this compound a valuable tool in the synthesis of complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). chemsrc.comtargetmol.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. chemsrc.com The linker plays a critical role in the efficacy of a PROTAC, and the precise nature of this compound allows for the controlled and systematic assembly of these innovative therapeutic agents. chemsrc.comtargetmol.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid sigmaaldrich.commedkoo.com
Synonyms Cbz-NH-PEG1-acid, 3-[2-(Cbz-amino)ethoxy]propanoic acid cymitquimica.commedkoo.com
CAS Number 1205751-19-4 sigmaaldrich.comchemsrc.commedkoo.com
Molecular Formula C₁₃H₁₇NO₅ chemsrc.com
Molecular Weight 267.28 g/mol chemsrc.commedkoo.com
Appearance Solid or liquid sigmaaldrich.com
Purity Typically >95% sigmaaldrich.commedkoo.com
Storage Temperature 2-8°C, sealed in dry conditions sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO5 B8096331 Cbz-NH-peg1-CH2CH2cooh

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWVZCUBIJZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Targeted Protein Degradation Technologies: Protac Modulators

Cbz-NH-peg1-CH2CH2cooh as a Core Component in PROTAC Linker Architectures

The compound this compound is a functionalized, short-chain polyethylene (B3416737) glycol (PEG)-based chemical tool used as a linker in the synthesis of PROTACs. medchemexpress.comchemsrc.comglpbio.comglpbio.cn Its structure consists of a single PEG unit flanked by a carboxybenzyl (Cbz) protected amine on one end and a propionic acid group on the other. In PROTAC architecture, it serves as the connecting bridge between the POI-binding ligand and the E3 ligase-recruiting ligand. ptgcn.commedchemexpress.com

The terminal carboxylic acid (-COOH) group of this compound provides a reactive handle for conjugation. This group can be readily activated to form an amide bond with an amine-containing moiety on either the POI ligand or the E3 ligase ligand, a common and robust strategy in PROTAC synthesis. The Cbz-protected amine on the other end can be deprotected to reveal a primary amine, which can then be coupled to the second ligand, completing the heterobifunctional structure. This bifunctional nature makes it a versatile building block for constructing PROTAC libraries with varied linker exit vectors.

Rational Design of PROTACs Incorporating Short Polyethylene Glycol Spacers

The rational design of PROTACs frequently involves the use of polyethylene glycol (PEG) linkers due to their favorable physicochemical properties, such as hydrophilicity, which can enhance the solubility of the often large and complex PROTAC molecule. nih.gov PEG linkers are also associated with low cytotoxicity and a reduced risk of an immune response. nih.gov

The use of short PEG spacers, such as the single PEG unit found in this compound, is a key consideration in the optimization of PROTAC potency. The length of the linker is a critical parameter that dictates the ability of the PROTAC to form a stable and productive ternary complex. nih.govexplorationpub.com While excessively long linkers may not effectively bring the POI and E3 ligase into the required proximity for ubiquitination, linkers that are too short can cause steric clashes, preventing the complex from forming at all. explorationpub.com

Research has demonstrated that precise linker length is crucial for efficacy and selectivity. For instance, studies have shown that PROTACs with shorter PEG linkers can be highly potent. nih.gov In one case, a PROTAC designed for the degradation of Cereblon (CRBN) was found to be optimal with a short 8-atom PEG linker. explorationpub.com The systematic exploration of linkers with varying, short PEG chain lengths is a common strategy to fine-tune degrader properties, aiming to maximize target engagement and optimize the geometry of the ternary complex. nih.gov

Investigating the Influence of Linker Length and Rigidity on Ternary Complex Formation and E3 Ligase Recruitment

The structure of the linker profoundly influences a PROTAC's biological activity by governing the formation, stability, and conformation of the ternary complex. explorationpub.comrsc.org Both the length and the conformational flexibility, or rigidity, of the linker are critical variables that must be optimized. rsc.orgresearchgate.net

Linker Length: The distance between the POI and the E3 ligase, as dictated by the linker length, is paramount for successful protein degradation. explorationpub.comresearchgate.net An optimal length allows the two proteins to bind simultaneously without steric hindrance while maintaining a proximity that is conducive to the enzymatic transfer of ubiquitin. explorationpub.com Even minor adjustments to the linker length can have dramatic effects. For example, adding a single ethylene (B1197577) glycol unit to a lapatinib-based PROTAC was shown to switch its degradation profile from degrading both EGFR and HER2 to selectively degrading only EGFR. nih.govexplorationpub.com This highlights that linker length optimization is a powerful tool for tuning not only potency but also selectivity.

Research Approaches for Evaluating Degradation Efficiency and Selectivity of this compound-Linked PROTACs

A multi-faceted experimental approach is required to evaluate the performance of PROTACs constructed with the this compound linker. Key parameters to assess are the efficiency and selectivity of protein degradation.

Degradation Efficiency: The primary method to quantify degradation is by measuring the level of the target protein. Western Blot (WB) is widely used to visualize and quantify the reduction in protein levels following treatment with the PROTAC. mtoz-biolabs.comfrontiersin.org From these experiments, key metrics such as the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved) can be determined. explorationpub.com Higher-throughput methods like in-cell westerns (ICW), enzyme-linked immunosorbent assays (ELISA), and homogeneous time-resolved fluorescence (HTRF) can also be employed for this purpose. mtoz-biolabs.com

Ternary Complex Formation and Ubiquitination: The formation of the POI-PROTAC-E3 ligase ternary complex is a prerequisite for degradation. Biophysical assays such as time-resolved fluorescence resonance energy transfer (TR-FRET) can directly measure this interaction in vitro. mtoz-biolabs.com Subsequently, it is crucial to confirm that complex formation leads to POI ubiquitination. This can be assessed by immunoprecipitating the target protein and then performing a Western Blot with an anti-ubiquitin antibody to detect the presence of polyubiquitin (B1169507) chains. mtoz-biolabs.com

Degradation Selectivity: An ideal PROTAC should selectively degrade the intended target without affecting other proteins. Mass spectrometry-based proteomics provides a global, unbiased view of the proteome, allowing for the identification of any off-target proteins that are degraded upon PROTAC treatment. mtoz-biolabs.com This is essential for understanding the selectivity profile of a PROTAC and ensuring its specificity.

Evaluation Method Parameter Measured Purpose
Western Blot (WB) Target protein levelsQuantify degradation efficiency (DC₅₀, Dₘₐₓ). mtoz-biolabs.com
TR-FRET Ternary complex formationConfirm direct interaction between POI, PROTAC, and E3 ligase. mtoz-biolabs.com
Immunoprecipitation-WB Polyubiquitination of POIVerify the mechanism of action (ubiquitin marking). mtoz-biolabs.com
Mass Spectrometry Proteomics Global protein levelsAssess degradation selectivity across the entire proteome. mtoz-biolabs.com

Development of Novel E3 Ligase Binders and Target Protein Ligands Conjugated via this compound

The field of targeted protein degradation is continuously expanding beyond the commonly used E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov The human proteome contains over 600 E3 ligases, and tapping into this diversity offers significant advantages. explorationpub.com Developing PROTACs that recruit novel E3 ligases could overcome acquired resistance to CRBN/VHL-based degraders and enable tissue-specific protein degradation by leveraging E3 ligases that have restricted expression patterns. nih.govcullgen.com

The discovery of ligands for these novel E3 ligases is an active area of research, employing methods like fragment-based screening, computational virtual screening, and activity-based protein profiling (ABPP). biopharmatrend.combiorxiv.org Once a novel E3 binder is identified, it must be incorporated into a PROTAC. This is where linkers like this compound become critical. The carboxylic acid terminus of the linker can be chemically coupled to a suitable functional group (typically an amine) on the novel E3 ligand or the POI ligand through standard amide bond formation.

Similarly, the PROTAC technology enables the targeting of proteins previously considered "undruggable," such as scaffolding proteins or those lacking a functional active site. explorationpub.com For a PROTAC to be effective, its POI-binding moiety does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to facilitate the formation of the ternary complex. explorationpub.com As new ligands for such challenging targets are discovered, this compound and similar linkers provide the modular chemical toolset needed to conjugate them to an E3 ligase binder, paving the way for the development of a new generation of targeted protein degraders.

Integration in Antibody Drug Conjugate Adc Development and Biologics Conjugation

Linker Chemistry Paradigms in Antibody-Drug Conjugate Construction

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of action. Current time information in Merrimack County, US. Linker technologies are broadly categorized as either cleavable or non-cleavable.

Cleavable Linkers: These linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within tumor cells. Cleavage mechanisms include:

Acid-lability: Hydrolysis in the low pH of endosomes and lysosomes.

Protease sensitivity: Cleavage by enzymes such as cathepsins, which are often overexpressed in tumor cells.

Glutathione (B108866) sensitivity: Reduction of disulfide bonds in the high glutathione concentration of the intracellular environment.

Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody. This approach can offer greater plasma stability and may reduce off-target toxicity.

The Cbz-NH-peg1-CH2CH2cooh linker can be adapted for either paradigm. The core structure itself is non-cleavable under typical physiological conditions. However, it can be incorporated into more complex linker systems that include a cleavable moiety. The presence of the Cbz group also suggests a potential for enzymatic cleavage, as some enzymes are known to remove such protecting groups.

Role of this compound in Enabling Site-Specific Bioconjugation to Antibodies

Site-specific conjugation is a key strategy in modern ADC development, aiming to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index. This compound can be utilized in several site-specific conjugation methods.

One common approach involves the use of enzymes like transglutaminase, which can catalyze the formation of a stable isopeptide bond between a glutamine residue on the antibody and the primary amine of a linker. In this context, the Cbz group of this compound would need to be deprotected to reveal the primary amine for conjugation.

Alternatively, the carboxylic acid moiety of the linker can be activated to react with a specific site on the antibody. For instance, engineered antibodies with a specifically placed reactive group can be targeted. The short PEG1 spacer in the linker helps to provide sufficient distance between the antibody and the payload to minimize steric hindrance without introducing excessive flexibility.

Conjugation Strategy Description Role of this compound
Enzymatic Ligation Utilizes enzymes like transglutaminase to form a covalent bond at a specific amino acid.The deprotected amine of the linker can serve as a substrate for the enzyme.
Engineered Cysteine/Selenocysteine (B57510) Introduction of a reactive cysteine or selenocysteine residue at a specific site on the antibody.The carboxylic acid of the linker can be activated to react with the thiol group.
Unnatural Amino Acids Incorporation of amino acids with bioorthogonal reactive groups into the antibody.The linker can be modified to contain a complementary reactive group.

Strategies for Attachment of Cytotoxic Payloads and Therapeutic Agents via the Carboxylic Acid Moiety of this compound

The terminal carboxylic acid of this compound is the primary site for the attachment of cytotoxic payloads. This is typically achieved by forming a stable amide or ester bond with a corresponding amine or hydroxyl group on the drug molecule.

The process generally involves the activation of the carboxylic acid using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent. This forms a highly reactive intermediate that readily reacts with the nucleophilic group on the payload.

The choice of payload is critical and often includes highly potent agents such as auristatins (e.g., MMAE), maytansinoids (e.g., DM1), or calicheamicins. The stability of the resulting bond is crucial to prevent premature drug release. Amide bonds are generally more stable than ester bonds and are therefore more commonly used for this purpose.

Mechanisms of Drug Release from ADC Constructs Featuring this compound Linkers

As the core this compound structure is non-cleavable, drug release from an ADC utilizing this linker in its basic form would rely on the degradation of the antibody within the lysosome of a target cell. Following internalization of the ADC, lysosomal proteases would digest the antibody, leading to the release of the payload still attached to the linker and a lysine (B10760008) residue (if conjugation occurred via an amide bond to a lysine).

For ADCs requiring a cleavable linker, this compound would be incorporated as a component of a larger, cleavable linker system. For example, it could be attached to a protease-cleavable dipeptide (like valine-citrulline) or an acid-labile hydrazone. In such a construct, the release mechanism would be dictated by the nature of the cleavable moiety.

The Cbz group itself is generally stable but can be removed under specific chemical conditions, such as catalytic hydrogenation. While not a typical intracellular release mechanism, the potential for specific enzymatic cleavage of Cbz groups exists, which could be exploited for novel drug release strategies.

Comparative Studies of this compound Linkers with Alternative ADC Linker Technologies

Direct comparative studies of ADCs utilizing the this compound linker with other linker technologies are not extensively available in the public domain. However, we can infer potential advantages and disadvantages based on its structural components.

Comparison with Non-PEGylated Linkers: The presence of the PEG1 spacer, although short, can improve the solubility and reduce aggregation of the ADC, particularly when conjugated with hydrophobic payloads. This can lead to improved pharmacokinetics and a better-defined product.

Comparison with Longer PEG Linkers: While longer PEG chains (e.g., PEG4, PEG8, PEG12) can further enhance solubility and potentially prolong circulation half-life, they can also lead to reduced cell permeability and may in some cases decrease the potency of the ADC. The short PEG1 spacer in this compound offers a balance, providing some of the benefits of PEGylation without the potential drawbacks of longer chains.

Comparison with Cleavable Linkers: A non-cleavable ADC with a this compound linker may exhibit greater plasma stability compared to some cleavable linkers, potentially leading to a wider therapeutic window. However, cleavable linkers can enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which is not possible with non-cleavable linkers.

Linker Type Potential Advantages Potential Disadvantages
This compound (as non-cleavable) High plasma stability; Improved solubility due to PEG1.No bystander effect; Relies on antibody degradation for payload release.
SMCC (non-cleavable) Well-established; High plasma stability.More hydrophobic than PEGylated linkers.
Valine-Citrulline (cleavable) Enables bystander effect; Efficient intracellular release.Potential for premature cleavage in circulation.
Long-chain PEG Linkers (e.g., PEG12) Greatly enhanced solubility; Can prolong half-life.May reduce cell permeability and potency.

Contributions to Solid Phase Peptide and Oligonucleotide Synthesis

Cbz-NH-peg1-CH2CH2cooh as a Functional Handle in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), a functional handle is a chemical moiety that can be incorporated into a peptide chain to allow for specific, post-synthetic modifications. This compound serves as an exemplary functional handle due to its bifunctional nature. biochempeg.combiochempeg.com The terminal carboxylic acid group allows for its attachment to a resin support or to the N-terminus of a growing peptide chain, while the carbobenzoxy (Cbz)-protected amine acts as a latent reactive site. core.ac.uk

The Cbz group is stable under the conditions typically used for Fmoc-based SPPS but can be selectively removed later, most commonly through hydrogenolysis. brieflands.comresearchgate.net This orthogonality allows for the unmasking of the amine at a desired stage, enabling the attachment of other molecules without interfering with the peptide's structure. This compound is part of a class of PEG-based linkers used in medical research, nanotechnology, and drug-release studies. biochempeg.com It is particularly noted for its application in the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.commedchemexpress.commybiosource.com

Table 1: Properties of this compound
PropertyValueReference
IUPAC Name3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid sigmaaldrich.com
Synonyms3-(2-(((benzyloxy)carbonyl)amino)ethoxy)propanoic acid sigmaaldrich.com
Molecular FormulaC13H17NO5 sigmaaldrich.com
Molecular Weight267.28 g/mol sigmaaldrich.com
Primary UsePEG-based PROTAC linker medchemexpress.commedchemexpress.commybiosource.com

Strategies for C-Terminal and Side-Chain Modification of Peptides utilizing this compound

The modification of a peptide's C-terminus or amino acid side chains can significantly alter its biological properties, such as stability, activity, and hydrophobicity. nih.gov this compound provides a strategic tool for achieving these modifications.

C-Terminal Modification: To modify the C-terminus, the linker's carboxyl group can be anchored to the solid-phase resin before peptide synthesis begins. The peptide is then synthesized from this modified anchor. Upon cleavage from the resin, the peptide is released with the PEG linker permanently attached to its C-terminus, featuring a Cbz-protected amine ready for further functionalization. This approach ensures that the modification is exclusively at the C-terminus.

Side-Chain Modification: For side-chain modification, the linker can be coupled to a nucleophilic side chain of an amino acid, such as the epsilon-amino group of lysine (B10760008), during SPPS. researchgate.net The orthogonality of the Cbz protecting group is crucial here. Standard acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups on other amino acids can be removed without affecting the Cbz group. Subsequently, the Cbz group can be selectively cleaved by hydrogenolysis to expose the amine on the PEG linker for conjugation, leaving the rest of the peptide intact. ljmu.ac.uk

Applications in the Synthesis of Peptide Conjugates and Peptide-Polymer Hybrids

Peptide conjugates and peptide-polymer hybrids are created to enhance the therapeutic properties of peptides. nih.gov The functional handle provided by this compound is instrumental in these applications. After the peptide is synthesized and the Cbz group is removed, the now-free primary amine on the PEG linker serves as a point of attachment for a wide variety of molecules.

Peptide Conjugates: This exposed amine can be used to conjugate small molecules, fluorescent dyes, or biotin (B1667282) tags for detection and imaging purposes. creative-peptides.com A significant application is in the synthesis of PROTACs, where one ligand binds to a target protein and another binds to an E3 ubiquitin ligase, linked together by a molecule like this compound. medchemexpress.commedchemexpress.com

Peptide-Polymer Hybrids: The linker facilitates the creation of peptide-PEG conjugates, a process known as PEGylation. nih.gov Attaching a larger polymer like polyethylene (B3416737) glycol (PEG) can improve a peptide's solubility, increase its in vivo half-life by protecting it from enzymatic degradation, and reduce its immunogenicity. nih.gov The synthesis can involve coupling a pre-formed PEG chain to the amine on the linker. nih.gov

Table 2: Applications of Peptide Conjugation via Linkers
Conjugate TypeAttached MoietyPurposeReference
Peptide-Polymer HybridPolyethylene Glycol (PEG)Improve stability, solubility, and pharmacokinetic profile. nih.gov
PROTACE3 Ligase LigandInduce targeted protein degradation. medchemexpress.commedchemexpress.com
Labeled PeptideFluorescent Dye / BiotinEnable detection, imaging, and interaction studies. creative-peptides.com

Potential for Functionalization of Oligonucleotides and Nucleic Acid-Based Therapeutics

Nucleic acid-based therapeutics, such as antisense oligonucleotides and siRNAs, often require chemical modifications to improve their stability, cellular uptake, and targeting. nih.govnih.govh-h-c.com This is frequently achieved by conjugating them to other molecules using bifunctional linkers. nih.govnih.gov

While direct examples of this compound in oligonucleotide synthesis are not prevalent, its structure presents clear potential. A phosphoramidite (B1245037) version of the linker could be synthesized and incorporated into an oligonucleotide during automated solid-phase synthesis. beilstein-journals.org After synthesis and deprotection, the Cbz-protected amine would serve as a functional handle on the oligonucleotide. Selective removal of the Cbz group would then allow for the covalent attachment of molecules such as cell-penetrating peptides, targeting ligands, or polymers, thereby enhancing the therapeutic potential of the nucleic acid. ki.se This strategy aligns with established methods for creating oligonucleotide conjugates for improved delivery and efficacy. nih.gov

Methodological Considerations for Mitigating Epimerization during Amide Bond Formation with Cbz-protected Amino Acids

A significant challenge in peptide synthesis is the prevention of epimerization (the loss of stereochemical integrity at the α-carbon) of the amino acid being coupled. mdpi.com This side reaction is particularly a risk during the activation of the carboxylic acid of an N-protected amino acid or peptide segment, which can lead to the formation of a planar oxazolone (B7731731) intermediate that is susceptible to racemization. nih.gov

The N-Cbz protecting group, being a carbamate (B1207046), is generally less prone to causing epimerization than N-acyl groups. brieflands.com However, the risk is not eliminated, and several methodological considerations are employed to mitigate it.

Coupling Reagents: The choice of coupling reagent is critical. Reagents like T3P® (propanephosphonic acid anhydride) are known to result in a low degree of racemization. researchgate.net

Additives: The use of additives is a common and effective strategy. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) react with the activated amino acid to form a reactive ester that is less prone to oxazolone formation. mdpi.com

Metal Salts: Certain metal salts, particularly copper(II) chloride (CuCl2), have been shown to act as effective epimerization suppressants when used in conjunction with carbodiimide (B86325) coupling methods and HOBt. nih.gov

Reaction Conditions: Careful control of the reaction environment, including the type and amount of base used and the reaction temperature, is essential. Mild conditions are generally favored to maintain optical purity. greentech.fr

Table 3: Strategies to Mitigate Epimerization
StrategyMechanism/PrincipleReference
Use of Additives (e.g., HOBt, HOAt)Forms a reactive ester intermediate that is less susceptible to oxazolone formation. mdpi.com
Addition of Cu(II) SaltsActs as an epimerization suppressant, especially in carbodiimide-mediated couplings. nih.gov
Choice of Coupling Reagent (e.g., T3P®)Certain reagents are inherently less likely to promote racemization. researchgate.net
Control of Reaction ConditionsMild bases and lower temperatures reduce the rate of oxazolone formation and subsequent racemization. greentech.fr

Versatility As a Chemical Biology Building Block and in Probe Development

Cbz-NH-peg1-CH2CH2cooh in the Construction of Multifunctional Chemical Probes

The trifunctional nature of this compound, with its protected amine, ether linkages, and carboxylic acid, makes it an ideal component for assembling multifunctional chemical probes. These probes are designed to interact with multiple biological targets or to perform several functions simultaneously, such as target binding, reporting, and crosslinking.

The primary application of this compound is in the construction of PROTACs, which are themselves a class of multifunctional molecules. medchemexpress.commedchemexpress.com A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The this compound can serve as this critical linker, with its carboxylic acid and the deprotected amine acting as points for conjugation to the two different ligands. The PEG component of the linker can influence the solubility, cell permeability, and the spatial orientation of the resulting PROTAC, which are all critical factors for its efficacy in inducing the degradation of the target protein.

Beyond its role in PROTACs, the structural features of this compound lend themselves to the creation of other multifunctional probes. The terminal carboxylic acid can be activated to react with amines on a biomolecule of interest, while the Cbz-protected amine, once deprotected, provides a handle for the attachment of other functionalities, such as a reporter tag or a crosslinking agent.

Derivatization for Photoaffinity Labeling, Fluorescence Imaging, and Affinity Enrichment Studies

The this compound scaffold can be chemically modified to incorporate various functional groups necessary for advanced biochemical and cell biology techniques.

Photoaffinity Labeling: To create a photoaffinity probe, a photoreactive group, such as a benzophenone, aryl azide, or diazirine, can be attached to the this compound scaffold. This is typically achieved by coupling the photoreactive moiety to either the carboxylic acid or the deprotected amine of the linker. The resulting probe can then be used to covalently label interacting proteins upon photoactivation, enabling the identification of binding partners.

Fluorescence Imaging: For fluorescence imaging applications, a fluorophore can be conjugated to the this compound linker. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired wavelength of excitation and emission. These fluorescently tagged probes can be used to visualize the localization and dynamics of a target protein within living cells.

Affinity Enrichment Studies: For the enrichment of interacting proteins from complex biological samples, an affinity tag like biotin (B1667282) can be incorporated into the this compound scaffold. The biotinylated probe, upon binding to its target, can be captured using streptavidin-coated beads, allowing for the isolation and subsequent identification of the target protein and its binding partners by techniques such as mass spectrometry.

Strategies for Synthesizing Compound Libraries and Screening Tools Based on the this compound Scaffold

The modular nature of the this compound scaffold is highly amenable to the synthesis of compound libraries for high-throughput screening. By employing combinatorial chemistry approaches, a diverse range of molecules can be generated by systematically varying the components attached to the linker.

One common strategy involves attaching a known ligand for a protein of interest to one end of the this compound linker and then reacting the other end with a library of different chemical moieties. This can be used to explore the structure-activity relationship of the ligand or to develop novel inhibitors or activators.

In the context of PROTAC development, libraries of PROTACs can be synthesized by combining different target protein ligands and E3 ligase ligands with a panel of linkers of varying lengths and compositions, including this compound. This allows for the rapid optimization of PROTAC efficacy for a given target.

Applications in Target Identification, Validation, and Mechanistic Elucidation in Biological Systems

Chemical probes derived from this compound are valuable tools for the identification and validation of new drug targets and for dissecting complex biological pathways.

Target Identification: A bioactive small molecule with an unknown mechanism of action can be derivatized with this compound and a photoaffinity or affinity tag. This probe can then be used to pull down its cellular binding partners, which can be identified by proteomics, thus revealing its molecular target.

Target Validation: Once a potential drug target is identified, PROTACs constructed using the this compound linker can be employed to validate its role in a disease process. By specifically degrading the target protein, researchers can observe the phenotypic consequences and confirm whether the inhibition of that protein is a viable therapeutic strategy.

Mechanistic Elucidation: Probes based on this compound can be used to study the dynamics of protein-protein interactions and the assembly of protein complexes. For example, fluorescently labeled probes can be used in Förster Resonance Energy Transfer (FRET) experiments to measure the proximity of two interacting proteins in real-time.

Design of Click Chemistry Compatible Probes Utilizing this compound as a Precursor

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecular probes. The this compound scaffold can be readily adapted for click chemistry applications.

Advanced Applications in Materials Science and Nanomedicine Research

Cbz-NH-peg1-CH2CH2cooh in the Engineering of Functionalized Polymer Materials

The synthesis of functionalized polymers for biomedical applications often requires building blocks that offer biocompatibility and specific reactive sites. mdpi.com this compound serves as an exemplary PEG derivative for this purpose, enabling the creation of polymers with precisely controlled architectures. nih.gov The compound's bifunctional nature is key to its utility. The terminal carboxylic acid can be activated to form amide bonds with amine groups on a polymer backbone, effectively grafting the PEG linker onto the material. Subsequently, the Cbz protecting group on the amine can be removed under specific conditions to expose a reactive amine, which can then be conjugated with other molecules like peptides, drugs, or targeting ligands.

This sequential chemistry allows for the development of "smart" polymers with pendant chains that can interact with biological systems in a controlled manner. The short PEG spacer separates the functional moiety from the polymer backbone, enhancing its accessibility and biological activity.

Table 1: Engineering Functional Polymers with this compound

Polymer Backbone Functionalization Step 1 (Grafting) Functionalization Step 2 (Deprotection & Conjugation) Resulting Polymer Property Application Area
Poly(L-lysine) Carboxyl end of PEG linker reacts with side-chain amines. Cbz removal, followed by conjugation of RGD peptide. Enhanced cell adhesion. Tissue engineering scaffolds.
Poly(acrylic acid) Carboxyl end of PEG linker reacts with activated carboxyls on polymer via a diamine bridge. Cbz removal, followed by attachment of a fluorescent dye. Fluorescently tagged polymer for imaging. Diagnostic tools, bio-imaging.
Chitosan Carboxyl end of PEG linker reacts with amine groups on chitosan. Cbz removal, followed by conjugation of an antimicrobial peptide. Antimicrobial surface properties. Medical device coatings.

Surface Modification Strategies for Biomedical Devices and Diagnostic Platforms

The interaction between a biomedical device and the surrounding biological environment is dictated by its surface properties. nih.gov Unmodified surfaces can lead to protein adsorption, bacterial adhesion, and inflammatory responses. researchgate.net Surface modification with polyethylene (B3416737) glycol, or PEGylation, is a widely adopted strategy to improve biocompatibility.

This compound is an ideal agent for surface modification. The carboxylic acid group can be used to covalently attach the molecule to device surfaces that have been pre-functionalized with amine groups. This creates a dense layer of short PEG chains that renders the surface hydrophilic and sterically hinders the nonspecific adsorption of proteins and cells. ucr.edu This "stealth" property is crucial for devices in contact with blood, such as stents and catheters, as well as for diagnostic platforms where minimizing background noise from nonspecific binding is essential for sensitivity.

Table 2: Impact of Surface Modification using this compound

Surface Material Surface Property Unmodified Surface Modified Surface
Titanium Protein Adsorption High Significantly Reduced nih.gov
Polydimethylsiloxane (PDMS) Bacterial Adhesion Prone to biofilm formation Reduced bacterial attachment researchgate.net
Glass Cell Adhesion Moderate nonspecific adhesion Suppressed nonspecific cell binding ucr.edu
Gold Contact Angle Hydrophobic Hydrophilic

Integration into Nanosystems for Enhanced Biocompatibility and Targeted Delivery

Nanoparticles hold immense promise for therapeutic and diagnostic applications, but their efficacy depends on their ability to remain stable in circulation and reach their target site. mdpi.com PEGylation is a key technology for improving the in vivo performance of nanosystems. mdpi.com By coating nanoparticles with PEG derivatives like this compound, their biocompatibility and pharmacokinetic profiles can be dramatically enhanced. researchgate.netnih.gov The PEG layer creates a hydration shell that prevents aggregation and shields the nanoparticle from recognition by the immune system, leading to prolonged blood circulation times. frontiersin.orgnih.gov

Furthermore, the heterobifunctional nature of this compound is critical for creating targeted nanosystems. plos.orgnih.gov One end of the molecule anchors to the nanoparticle surface, while the other end, after deprotection of the Cbz group, serves as a conjugation point for targeting ligands such as antibodies or peptides. nih.govnih.gov This allows the nanosystem to selectively bind to and be internalized by specific cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing off-target effects. This molecule is also frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are nanosystems designed to hijack the cell's own machinery to degrade specific disease-causing proteins. biochempeg.comnih.govimmunomart.com

Table 3: Role of this compound in Nanosystem Engineering

Nanosystem Type Function of PEG Linker Property Enhanced Application
Liposomes Surface coating Increased circulation time, reduced immunogenicity. nih.gov Drug delivery. purepeg.com
Gold Nanoparticles Stabilization and functionalization Improved stability in physiological conditions, platform for ligand attachment. researchgate.net Diagnostics, imaging.
Iron Oxide Nanoparticles Colloidal stabilization, bioconjugation anchor Prevents aggregation, allows antibody conjugation. plos.orgnih.gov MRI contrast agents, targeted therapy. nih.gov
PROTACs Connects targeting ligand to E3 ligase ligand Enables formation of the ternary complex for protein degradation. sinopeg.com Targeted protein degradation.

Research into Polyethylene Glycol-Modified Functional Coatings

Functional coatings are essential for tailoring the surface properties of materials across various industries, from biomedical devices to paints. nih.gov Polyethylene glycol is a polymer of choice for these coatings due to its hydrophilicity, biocompatibility, non-toxicity, and ability to resist biofouling. alfa-chemistry.com

Research using molecules like this compound focuses on creating highly defined and functional coatings. Unlike polydisperse PEG polymers, this compound has a precise, single-unit length. This monodispersity allows for the formation of uniform, well-organized monolayers on surfaces, which is critical for applications where precise control over surface interactions is necessary. The terminal functional groups (the protected amine and the carboxylic acid) provide the chemical handles needed to covalently bond the PEG to the substrate and subsequently add another layer of functionality, such as attaching enzymes or cell-adhesion peptides. news-medical.net

Table 4: Properties of Functional Coatings Derived from this compound

Coating Property Description Scientific Rationale
Anti-fouling Resists the nonspecific adsorption of proteins, cells, and bacteria. The hydrophilic, flexible PEG chain creates a steric barrier that repels biomolecules.
Biocompatibility Reduces inflammatory and immune responses upon implantation. PEG coatings mask the underlying material from the immune system. nih.gov
Tunable Functionality The surface can be modified with specific bioactive molecules. The terminal amine (after deprotection) allows for covalent conjugation of ligands.
Hydrophilicity Increases the wettability of the surface. The ether oxygens in the PEG backbone form hydrogen bonds with water.

Role in Ligand Presentation for Biosensors and Microfluidic Devices

The performance of biosensors and microfluidic diagnostic devices depends on the specific and efficient capture of target analytes from a complex sample. nih.gov This requires the stable immobilization of biorecognition elements (ligands), such as antibodies or DNA probes, onto the device surface in a way that preserves their activity and makes them accessible for binding.

This compound acts as an ideal linker for this purpose. The carboxylic acid can be used to attach the linker to the sensor chip surface, often made of materials like silicon or PDMS that have been functionalized with amines. nih.govmdpi.com The short PEG spacer then extends the ligand away from the surface, preventing denaturation and steric hindrance, which can occur when ligands are attached directly to the substrate. researchgate.net This proper orientation and spacing significantly enhance the binding efficiency and sensitivity of the sensor. Furthermore, the PEG linker helps to passivate the surrounding surface, preventing nonspecific binding of other molecules in the sample, which is a major source of background noise in assays. researchgate.netnih.gov

Table 5: Application in Biosensor and Microfluidic Device Construction

Device Component Role of this compound Performance Enhancement
Sensor Surface (e.g., gold, silicon oxide) Covalently attaches to the functionalized surface via its carboxyl group. Provides a stable anchor point for the ligand.
PEG Spacer Extends the ligand away from the surface into the solution. Improves ligand accessibility and maintains its native conformation.
Terminal Amine (after deprotection) Covalently binds the biorecognition element (e.g., antibody, enzyme). Ensures oriented and stable immobilization of the ligand.
Surrounding Surface The PEG layer resists nonspecific protein adsorption. Reduces background signal and improves the signal-to-noise ratio. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Next-Generation Cbz-NH-peg1-CH2CH2cooh Analogues with Enhanced Functionality

The development of next-generation analogues of this compound is a key area of research, with a focus on introducing new functionalities to meet the demands of advanced drug delivery and bioconjugation applications. These efforts are aimed at creating linkers with improved stability, tailored cleavability, and the ability to respond to specific biological triggers.

One promising direction is the incorporation of cleavable moieties within the PEG linker structure. This allows for the controlled release of a conjugated payload, such as a drug molecule, at a specific target site. For example, linkers can be designed to be cleaved by enzymes that are overexpressed in tumor tissues, or in response to changes in pH or redox potential within the cellular environment. This "safety-catch" linker strategy enhances the therapeutic index of targeted therapies by minimizing off-target effects.

Researchers are also exploring the synthesis of Cbz-protected PEG linkers with varied lengths and compositions to fine-tune the pharmacokinetic properties of bioconjugates. The length of the PEG chain can significantly impact the solubility, circulation half-life, and immunogenicity of a therapeutic agent. By creating a library of Cbz-NH-PEG-CH2CH2cooh analogues with different numbers of PEG units, researchers can systematically optimize the performance of their bioconjugates for specific applications.

Furthermore, the introduction of branched or multi-arm PEG structures is being investigated to increase the loading capacity of drug molecules on a single linker. This approach is particularly relevant for the development of antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can lead to enhanced potency.

Recent research has also focused on the development of bifunctional Cbz-protected PEG linkers that can conjugate two different molecules, such as a targeting ligand and a therapeutic agent. researchgate.net This enables the creation of multifunctional nanomedicines that can simultaneously target, diagnose, and treat diseases.

Analogue Type Enhanced Functionality Potential Application
Cleavable LinkersControlled drug releaseTargeted cancer therapy
Varied PEG LengthOptimized pharmacokineticsProtein and peptide drug delivery
Branched/Multi-armIncreased drug loadingHigh-potency ADCs
Bifunctional LinkersDual conjugationTheranostics

Computational Approaches and Machine Learning for Rational Design of Polyethylene (B3416737) Glycol Linkers

Computational modeling and machine learning are emerging as powerful tools for the rational design of polyethylene glycol (PEG) linkers, including Cbz-protected variants. foxchase.org These in silico approaches can accelerate the development of new linkers with desired properties by predicting their behavior and performance before they are synthesized in the lab.

Molecular dynamics simulations, for instance, can be used to study the conformational flexibility of PEG linkers and how they interact with other molecules, such as proteins and antibodies. nih.gov This information is crucial for designing linkers that maintain the biological activity of the conjugated molecule and promote the formation of stable ternary complexes in the case of Proteolysis Targeting Chimeras (PROTACs). nih.gov By understanding the spatial arrangement and energetic landscape of the linker, researchers can optimize its length and composition to achieve the desired biological outcome.

Machine learning algorithms can be trained on existing data sets of PEG linkers and their corresponding experimental properties to develop predictive models. researchgate.net These models can then be used to screen virtual libraries of new linker structures and identify candidates with a high probability of success. For example, machine learning models have been developed to predict the aqueous solubility, cell permeability, and metabolic stability of small molecules, and similar approaches could be applied to the design of PEG linkers. nih.gov

One of the key challenges in designing PROTACs is optimizing the linker that connects the target-binding and E3 ligase-recruiting moieties. The length and composition of the linker can have a profound impact on the stability and efficacy of the resulting ternary complex. arxiv.org Computational tools, such as deep learning and artificial intelligence, are being developed to de novo design linkers that can optimally bridge the two proteins and facilitate efficient ubiquitination and degradation of the target protein. foxchase.org

The integration of computational approaches and machine learning into the workflow of PEG linker design has the potential to significantly reduce the time and cost of developing new bioconjugates. By providing a more rational and data-driven approach to linker optimization, these methods can help to accelerate the discovery and development of new therapies and diagnostics.

Computational Approach Application in Linker Design Key Benefit
Molecular DynamicsPredicting linker conformation and interactionsUnderstanding structure-activity relationships
Machine LearningPredicting physicochemical and biological propertiesHigh-throughput screening of virtual libraries
Deep Learning/AIDe novo design of optimal linkers for PROTACsAccelerating the optimization of ternary complexes

Expanding the Scope of this compound in Multi-Component Reactions and Complex Synthetic Pathways

The unique properties of this compound, particularly its bifunctional nature with a protected amine and a carboxylic acid, make it an attractive building block for use in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy.

The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs that could potentially incorporate Cbz-protected PEG linkers. nih.govnih.govbeilstein-journals.org In a hypothetical Ugi four-component reaction, this compound could serve as the carboxylic acid component, reacting with an aldehyde, an amine, and an isocyanide to generate a complex peptide-like scaffold with a pendant PEG chain. beilstein-journals.org The Cbz protecting group would ensure that the amine on the PEG linker does not interfere with the reaction, and it could be deprotected in a subsequent step to allow for further functionalization.

The incorporation of Cbz-protected PEG linkers into MCRs would open up new avenues for the rapid synthesis of diverse libraries of PEGylated compounds. These libraries could be screened for a variety of biological activities, leading to the discovery of new drug candidates with improved pharmacokinetic properties.

Beyond MCRs, this compound can also be employed in more traditional, multi-step synthetic pathways to create complex macromolecules and bioconjugates. The Cbz-protected amine provides a stable handle for peptide synthesis, allowing for the stepwise addition of amino acids to build custom peptide sequences on the end of the PEG linker. vectorlabs.com This approach is particularly useful for the synthesis of targeted drug delivery systems, where the peptide can serve as a targeting ligand to direct the conjugate to specific cells or tissues.

The carboxylic acid moiety of this compound can be activated and coupled to a variety of molecules, including small molecule drugs, fluorescent dyes, and biotin (B1667282) tags. This versatility makes it a valuable tool for the construction of a wide range of research tools and therapeutic agents.

Addressing Challenges in Scalable Synthesis and Industrial Applications of Cbz-Protected PEG Linkers

While Cbz-protected PEG linkers like this compound are invaluable tools in academic research, their widespread industrial application hinges on the development of scalable and cost-effective synthetic methods. The traditional stepwise synthesis of monodisperse PEGs can be a lengthy and expensive process, often requiring multiple protection and deprotection steps, which can limit their availability for large-scale manufacturing.

To address these challenges, researchers are exploring new synthetic strategies that can streamline the production of Cbz-protected PEG linkers. One promising approach is the use of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel without the need for intermediate purification. d-nb.infonih.gov This can significantly reduce the time, cost, and waste associated with the synthesis.

Another area of focus is the development of more efficient protecting group strategies. While the Cbz group is widely used, its removal often requires catalytic hydrogenation, which may not be compatible with all functional groups. Researchers are investigating alternative protecting groups that can be removed under milder and more selective conditions.

For industrial applications, it is also crucial to have robust and reliable analytical methods to ensure the quality and purity of the Cbz-protected PEG linkers. This includes methods to determine the molecular weight distribution, purity, and functional group integrity of the final product.

Challenge Potential Solution Impact on Industrial Application
Complex and costly synthesisOne-pot synthesis, improved protecting groupsReduced manufacturing costs and increased availability
Purification difficultiesAdvanced purification techniquesHigher yields and purity of the final product
Cost of raw materialsSustainable sourcing, alternative synthetic routesLower overall production costs
Quality controlRobust analytical methodsEnsured product consistency and reliability

Potential Impact of this compound in Novel Therapeutic Modalities and Diagnostics

The versatility of this compound makes it a key enabling technology for a wide range of novel therapeutic and diagnostic applications. Its ability to link different molecular entities with precise control over the length and composition of the linker is driving innovation in areas such as targeted protein degradation, antibody-drug conjugates (ADCs), and advanced imaging agents.

In the field of targeted protein degradation, Cbz-protected PEG linkers are essential components of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery. njbio.com The PEG linker in a PROTAC plays a critical role in optimizing the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation. The ability to synthesize a variety of Cbz-protected PEG linkers with different lengths and flexibilities is crucial for fine-tuning the activity of PROTACs against different targets. Beyond PROTACs, similar linker technology is being explored for other targeted protein degradation strategies, such as lysosome-targeting chimeras (LYTACs) and autophagy-targeting chimeras (AUTACs). njbio.com

This compound is also a valuable building block for the construction of ADCs, which are a class of targeted therapies that deliver a potent cytotoxic drug directly to cancer cells. The PEG linker in an ADC can improve the solubility and stability of the conjugate, as well as modulate its pharmacokinetic properties. The Cbz-protected amine can be used to attach the linker to the antibody, while the carboxylic acid can be used to conjugate the drug molecule.

In diagnostics, Cbz-protected PEG linkers can be used to develop targeted imaging agents for positron emission tomography (PET) and other imaging modalities. By conjugating a PET isotope to a targeting ligand via a PEG linker, it is possible to create a probe that can selectively accumulate in diseased tissues, allowing for their non-invasive visualization. The PEG linker can improve the in vivo properties of the imaging agent, leading to higher image quality and better diagnostic accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.